2-[(Cyclopropylcarbonyl)amino]-5-fluorobenzoic acid
Overview
Description
2-[(Cyclopropylcarbonyl)amino]-5-fluorobenzoic acid is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is characterized by its molecular formula C11H10FNO3 and a molecular weight of 223.20 g/mol . It is known for its unique chemical structure, which includes a cyclopropylcarbonyl group and a fluorine atom attached to a benzoic acid core.
Preparation Methods
The synthesis of 2-[(Cyclopropylcarbonyl)amino]-5-fluorobenzoic acid involves several steps. One common method includes the reaction of 5-fluoroanthranilic acid with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-[(Cyclopropylcarbonyl)amino]-5-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The fluorine atom in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(Cyclopropylcarbonyl)amino]-5-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Cyclopropylcarbonyl)amino]-5-fluorobenzoic acid involves its interaction with specific molecular targets. The cyclopropylcarbonyl group and the fluorine atom play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. Detailed studies are required to fully elucidate the molecular pathways involved .
Comparison with Similar Compounds
2-[(Cyclopropylcarbonyl)amino]-5-fluorobenzoic acid can be compared with other similar compounds, such as:
Benzoic acid derivatives: These compounds share a similar benzoic acid core but differ in their substituents, leading to variations in their chemical and biological properties.
Fluorinated compounds: Compounds with fluorine atoms often exhibit unique properties, such as increased metabolic stability and enhanced biological activity.
Properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-5-fluorobenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c12-7-3-4-9(8(5-7)11(15)16)13-10(14)6-1-2-6/h3-6H,1-2H2,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYAHTGTVLSWEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(C=C(C=C2)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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